molecular formula C8H14N3O3 B13801435 4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl

4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl

Cat. No.: B13801435
M. Wt: 200.22 g/mol
InChI Key: XIOQUQHUNILADV-UHFFFAOYSA-N
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Description

4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl is a chemical compound with the molecular formula C8H14N3O3 and a molecular weight of 200.215 g/mol . This compound is known for its stability and unique properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl typically involves the reaction of 2,2,5,5-tetramethyl-3-imidazoline-1-oxyl with carbamoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroxide radicals, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbamoyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl is unique due to its carbamoyl functional group, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring stable free radicals .

Properties

Molecular Formula

C8H14N3O3

Molecular Weight

200.22 g/mol

InChI

InChI=1S/C8H14N3O3/c1-7(2)5(6(9)12)10(13)8(3,4)11(7)14/h1-4H3,(H2,9,12)

InChI Key

XIOQUQHUNILADV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C(N1[O])(C)C)[O-])C(=O)N)C

Origin of Product

United States

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